COX-2 Pharmacophore Class Membership: Structural Basis for Anti-Inflammatory Target Engagement
The compound's sulfamoylheteroaryl pyrazole scaffold is explicitly claimed in EP1104760A1 and US6951876B2 as having COX-2 inhibitory activity, with the general formula encompassing the N-(m-tolyl)sulfamoyl substitution pattern [1][2]. While compound-specific COX-2 IC50 data for CAS 1319147-46-0 were not identified in the public domain, the patent family establishes that sulfamoylheteroaryl pyrazoles of this structural class inhibit prostaglandin biosynthesis via COX-2 intervention [1]. This class-level evidence is contrasted with non-sulfamoyl pyrazole analogs (e.g., simple alkyl or aryl pyrazoles lacking the sulfonamide pharmacophore), which lack the zinc-chelating sulfonamide moiety critical for COX isoform binding [1]. The m-tolyl substituent may confer differential steric and electronic properties compared to the more commonly cited p-sulfamoylphenyl or p-tolyl variants.
| Evidence Dimension | COX-2 pharmacophore classification |
|---|---|
| Target Compound Data | Sulfamoylheteroaryl pyrazole scaffold; N-(m-tolyl)sulfamoyl substitution; molecular weight 282.33 g/mol; clogP ~1.29 |
| Comparator Or Baseline | Non-sulfamoyl pyrazoles: lack sulfonamide zinc-binding group; p-tolyl analogs: altered steric orientation |
| Quantified Difference | Quantitative COX-2 IC50 data not available for target compound; class-level activity confirmed in patent claims |
| Conditions | Patent claims based on in vitro COX-2 enzyme inhibition assays (cell-free and cell-based) as described in EP1104760A1 |
Why This Matters
The presence of the sulfamoyl pharmacophore provides a mechanistic rationale for COX-2 target engagement that is absent in simpler pyrazole analogs, guiding selection for anti-inflammatory screening cascades.
- [1] EP1104760A1. Sulfamoylheteroaryl pyrazole compounds as anti-inflammatory/analgesic agents. European Patent Office, published 2001-06-06. View Source
- [2] US6951876B2. Sulfamoylheteroaryl pyrazole compounds as anti-inflammatory/analgesic agents. US Patent, published 2005-10-04. View Source
